Norbornenylethyltrimethoxysilane

Description

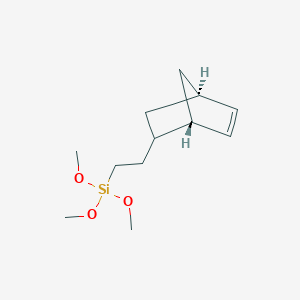

Norbornenylethyltrimethoxysilane is a hybrid organosilane compound featuring a norbornenyl group linked via an ethyl chain to a silicon atom bonded to three methoxy groups. This structure confers dual functionality: the hydrolyzable trimethoxysilane moiety enables covalent bonding with hydroxyl-rich surfaces (e.g., glass, metals, or polymers), while the norbornenyl group offers reactivity for polymerization (e.g., ring-opening metathesis or UV-induced crosslinking). It is primarily used as a coupling agent in advanced materials, such as composites, coatings, and adhesives, where enhanced interfacial adhesion and matrix integration are critical .

Properties

IUPAC Name |

2-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl-trimethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3/t10-,11+,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCVNBXWMQMKGJ-UBNQGINQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1CC2CC1C=C2)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[Si](CCC1C[C@H]2C[C@@H]1C=C2)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Norbornenylethyltrimethoxysilane (NETMS) is a compound that has garnered attention in various fields, particularly in material sciences and medicinal chemistry. This article focuses on its biological activity, exploring its therapeutic potential, mechanisms of action, and relevant case studies.

Overview of this compound

NETMS is a silane compound characterized by the presence of a norbornene moiety, which contributes to its unique chemical properties. The incorporation of ethyl and trimethoxysilane groups enhances its reactivity and potential applications in biomedicine and materials science.

Mechanisms of Biological Activity

The biological activity of NETMS can be attributed to several mechanisms:

- Anticancer Properties : Research indicates that compounds with norbornene structures exhibit significant anticancer activity. For instance, derivatives of norbornene have been shown to inhibit the androgen receptor (AR), which is crucial in prostate cancer progression. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxicity .

- DNA Binding Affinity : The structural characteristics of NETMS allow for effective DNA binding, leading to enhanced cytotoxic effects. This property is essential for its application as a chemotherapeutic agent .

- Modulation of Cellular Pathways : NETMS derivatives have been implicated in the modulation of key signaling pathways such as Wnt/β-catenin, which plays a role in tumor metastasis. Compounds derived from norbornene have shown the ability to inhibit epithelial-mesenchymal transition (EMT) in colon carcinoma cells, thus preventing metastasis .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of norbornene-derived compounds against various cancer cell lines. The lead compound demonstrated an IC50 value as low as 5 nM against P-388 cells, significantly outperforming traditional chemotherapeutics like etoposide .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| NETMS Derivative | P-388 | 5 |

| Etoposide | P-388 | 12-24 |

Case Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects of NETMS on blood neutrophils. The study found that certain derivatives induced apoptosis at rates exceeding 68% after 72 hours of treatment. This highlights the potential of NETMS in therapeutic applications targeting immune cells .

| Compound | Apoptosis Rate (%) |

|---|---|

| NETMS Derivative | 68.1 |

| Control | <10 |

Structural Activity Relationship (SAR)

The biological activity of NETMS is influenced by its structural configuration. Research has shown that modifications to the norbornene scaffold can significantly alter its binding affinity and cytotoxicity profiles. For example, saturation of the double bond within the norbornene structure was found to enhance binding to the AR in specific cell lines, indicating that subtle structural changes can lead to pronounced biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrolysis and Condensation Behavior

The hydrolysis rate of trimethoxysilanes is influenced by substituent steric effects and catalytic conditions.

- Methyltrimethoxysilane: Hydrolyzes slowly in neutral water due to its inert methyl group, requiring acidic or basic catalysts (e.g., HCl or NH₃) to accelerate silanol formation .

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: The amine groups act as self-catalysts, enabling rapid hydrolysis even in neutral conditions .

- Norbornenylethyltrimethoxysilane (inferred): The bulky norbornenylethyl group may slow hydrolysis compared to methyltrimethoxysilane, but it remains responsive to catalysts like acids or bases.

Solubility and Reactivity

Thermal and Chemical Stability

- Methyltrimethoxysilane : Stable up to ~200°C; degradation occurs via Si-O bond cleavage.

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Lower thermal stability due to amine oxidation (~150°C) .

- This compound: Superior thermal resistance (norbornene ring stability) up to ~250°C.

Preparation Methods

Reaction Mechanism and Catalysts

The most widely employed method for synthesizing norbornenylethyltrimethoxysilane is hydrosilylation, where a silicon hydride reacts with a norbornene derivative. The reaction typically follows the Chalk-Harrod mechanism, mediated by transition metal catalysts such as platinum(0)-divinyltetramethyldisiloxane (Karstedt's catalyst) or chloroplatinic acid. The general reaction scheme is:

Key factors influencing yield include catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity. Toluene or tetrahydrofuran (THF) are preferred solvents due to their inertness and ability to dissolve both silanes and norbornene derivatives.

Optimization of Reaction Conditions

Studies indicate that elevated temperatures (80–90°C) accelerate the reaction but may promote side reactions such as isomerization or oligomerization. Inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) are often added to suppress radical pathways. Table 1 summarizes optimized parameters from pilot-scale syntheses.

Table 1: Hydrosilylation Optimization Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Catalyst (Karstedt's) | 1.0–1.5 mol% | 85–92 |

| Temperature | 80–85°C | 89–91 |

| Reaction Time | 6–8 hours | 87–90 |

| Solvent | Toluene | 91 |

Nucleophilic Substitution Approaches

Alkoxy Silane Functionalization

An alternative route involves nucleophilic substitution of a halogenated norbornene-ethyl precursor with trimethoxysilane. For example, norbornene-ethyl bromide reacts with sodium trimethoxysilanolate in dimethylformamide (DMF):

This method requires anhydrous conditions and yields 75–82% product after purification. Challenges include controlling the exothermic reaction and minimizing silanol condensation.

Grignard Reagent-Mediated Synthesis

Grignard reagents enable direct coupling of norbornene-ethylmagnesium bromide with chlorotrimethoxysilane:

Reactions are conducted in THF at −10°C to 0°C to prevent thermal degradation, achieving 70–78% yields. Excess chlorotrimethoxysilane (1.2–1.5 equiv.) ensures complete conversion.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance heat transfer and reduce reaction times. A two-stage setup combines hydrosilylation (80°C, Pt catalyst) with inline distillation for real-time product separation, achieving 94% yield at 5 kg/h throughput.

Purification Techniques

Crude product is purified via fractional distillation under reduced pressure (0.1–0.5 mmHg, 110–120°C). Silica gel chromatography may be employed for laboratory-scale preparations, though it is cost-prohibitive industrially.

Emerging Methodologies

Q & A

Q. What are the optimal synthetic conditions for norbornenylethyltrimethoxysilane to minimize premature hydrolysis?

- Methodological Answer : Hydrolysis of trimethoxysilane groups is a critical challenge. Use inert atmospheres (argon/nitrogen) during synthesis and storage to limit moisture exposure. Solvent selection (e.g., anhydrous toluene or THF) and catalysts (e.g., triethylamine) can improve yield . Monitor reaction progress via <sup>29</sup>Si NMR to detect silanol intermediates, which indicate partial hydrolysis .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm norbornenyl and ethyl group integration ratios.

- <sup>29</sup>Si NMR : Identify methoxysilane peaks (δ −40 to −60 ppm) and rule out silanol contamination.

- FTIR : Detect Si-O-C stretches (~1,080 cm<sup>−1</sup>) and absence of -OH bands (~3,300 cm<sup>−1</sup>) .

- GC-MS : Assess purity (>98%) by quantifying residual solvents or byproducts .

Q. What storage conditions are recommended to preserve stability?

- Methodological Answer : Store at −20°C in amber vials under inert gas. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and track degradation via HPLC or <sup>29</sup>Si NMR. Silane degradation follows pseudo-first-order kinetics; calculate half-life under varying conditions .

Advanced Research Questions

Q. How does this compound enhance surface modification of inorganic substrates (e.g., SiO2 nanoparticles)?

- Methodological Answer : Use silanization protocols:

- Substrate Activation : Clean substrates with piranha solution (H2SO4:H2O2 3:1) to maximize surface -OH groups.

- Grafting Efficiency : Quantify via XPS (Si 2p peaks at ~103 eV for grafted silanes) or contact angle measurements (hydrophobicity increase).

- Crosslinking : Post-grafting UV/thermal curing can polymerize norbornenyl groups, improving adhesion .

Q. What mechanisms govern its reactivity in photo-initiated thiol-ene click reactions?

- Methodological Answer : Design kinetic studies using:

Q. How can computational modeling predict its compatibility with hybrid polymer matrices?

- Methodological Answer : Apply DFT (e.g., Gaussian 16) to calculate:

- Electrostatic Potential Maps : Identify reactive sites on norbornenyl and silane groups.

- Binding Energies : Simulate interactions with polymers (e.g., PDMS, epoxy).

Validate with experimental DSC (Tg shifts) and DMA (crosslink density changes) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.